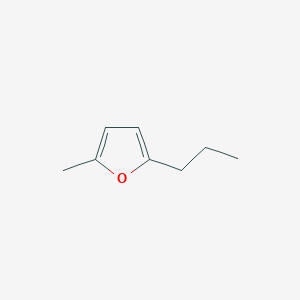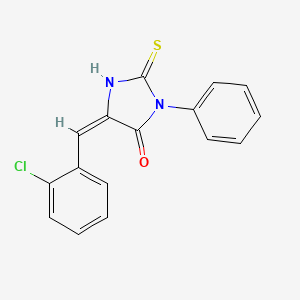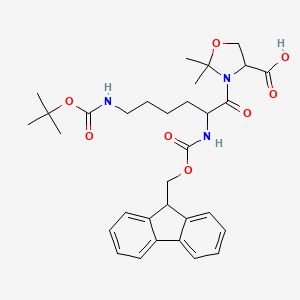
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an allyl group and two methyl groups attached to the pyrazole ring, along with a propionic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine with acetylacetone.
Allylation: The next step involves the allylation of the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with allyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Propionic Acid Moiety: The final step involves the introduction of the propionic acid group. This can be done by reacting the allylated pyrazole with acrylonitrile followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the propionic acid moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for oxidation to an alcohol.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction of the carbonyl group.
Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
Uniqueness
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid is unique due to the specific combination of the allyl group, two methyl groups, and the propionic acid moiety. This unique structure may confer specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-4-7-13-9(3)10(8(2)12-13)5-6-11(14)15/h4H,1,5-7H2,2-3H3,(H,14,15) |
Clé InChI |
RWHSLONEYAOUIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC=C)C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12049975.png)




![(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B12050010.png)


![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050028.png)




![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)
